molecular formula C17H18O2S B3022297 2'-Methoxy-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-25-1

2'-Methoxy-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B3022297
CAS No.: 898754-25-1
M. Wt: 286.4 g/mol
InChI Key: FLMXWASBJXKLLS-UHFFFAOYSA-N
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Description

2'-Methoxy-3-(2-thiomethylphenyl)propiophenone (CAS: 898754-19-3) is a propiophenone derivative featuring a methoxy group at the 2' position and a thiomethyl-substituted phenyl ring at the 3-position. Its molecular formula is C₁₇H₁₈OS, with a molecular weight of 270.39 g/mol . The thiomethyl group (-SMe) introduces sulfur-based electronic and steric effects, distinguishing it from analogs with oxygen-containing substituents (e.g., methoxy). This compound’s structural uniqueness makes it relevant in synthetic organic chemistry and materials science, particularly in ligand design or as an intermediate for functionalized aromatics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2S/c1-19-16-9-5-4-8-14(16)15(18)12-11-13-7-3-6-10-17(13)20-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMXWASBJXKLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644308
Record name 1-(2-Methoxyphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-25-1
Record name 1-(2-Methoxyphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2’-Methoxy-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the Friedel-Crafts acylation of 2-thiomethylphenyl with 2’-methoxypropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

2’-Methoxy-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2’-Methoxy-3-(2-thiomethylphenyl)propiophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Methoxy-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
2'-Methoxy-3-(2-thiomethylphenyl)propiophenone 898754-19-3 C₁₇H₁₈OS 270.39 2'-OCH₃, 3-(2-SMe-Ph) N/A N/A
2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone 898780-43-3 C₁₆H₁₂Cl₂OS 323.24 2',3'-Cl, 3-(2-SMe-Ph) N/A N/A
2',6'-Dichloro-3-(2-thiomethylphenyl)propiophenone 898780-65-9 C₁₆H₁₄Cl₂OS 325.25 2',6'-Cl, 3-(2-SMe-Ph) 423.7 1.3
4'-Methoxy-3-(3-methoxyphenyl)propiophenone 75849-06-8 C₁₇H₁₈O₃ 270.33 4'-OCH₃, 3-(3-OCH₃-Ph) N/A N/A
2'-(Oxiranylmethoxy)-3-phenylpropiophenone 22525-95-7 C₁₉H₂₀O₃ 296.36 2'-epoxy-methoxy, 3-Ph N/A N/A

Structural and Electronic Differences

  • Thiomethyl vs. Methoxy Groups : The thiomethyl group (-SMe) in the target compound is less electron-donating than methoxy (-OCH₃) due to sulfur’s lower electronegativity. This difference impacts reactivity in electrophilic aromatic substitution and metal coordination .
  • Chlorinated Derivatives: Dichloro analogs (e.g., 2',6'-dichloro) exhibit increased molecular weight (up to 325.25 g/mol) and higher boiling points (423.7°C) compared to the non-chlorinated parent compound. Chlorine’s electron-withdrawing nature enhances stability but reduces solubility in polar solvents .
  • Epoxy Functionalization : The 2'-(oxiranylmethoxy) derivative (CAS: 22525-95-7) contains a reactive epoxide ring, enabling polymerization or cross-linking applications, unlike the thiomethyl variant .

Physicochemical Properties

  • Density and Solubility: The 2',6'-dichloro derivative has a density of 1.3 g/cm³, higher than non-chlorinated analogs, attributed to chlorine’s atomic mass and packing efficiency . Thiomethyl groups may enhance lipophilicity compared to methoxy analogs, favoring membrane permeability in biological systems .
  • Thermal Stability : High boiling points in dichloro derivatives (e.g., 423.7°C) suggest stronger intermolecular forces (van der Waals, dipole-dipole) compared to the parent compound .

Biological Activity

2'-Methoxy-3-(2-thiomethylphenyl)propiophenone (CAS No. 898754-25-1) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H18OS2
  • Molecular Weight : 306.45 g/mol

The compound features a methoxy group, a thiomethyl group, and a propiophenone moiety, contributing to its unique chemical behavior and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains.
  • Antioxidant Properties : It has been reported to exhibit antioxidant activity, which may help in mitigating oxidative stress in biological systems.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its potential therapeutic effects.

The biological activity of this compound is believed to involve several mechanisms:

  • Interaction with Cellular Targets : The thiomethyl group may facilitate interactions with cellular proteins or enzymes, altering their activity.
  • Oxidative Stress Reduction : The antioxidant properties are thought to arise from the ability to scavenge free radicals.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antimicrobial potential.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound effectively scavenged DPPH radicals, indicating its potential as an antioxidant agent.

Concentration (µg/mL)% Inhibition
5030
10055
20075

Study 3: Enzyme Inhibition

Research focused on the inhibition of acetylcholinesterase (AChE), a critical enzyme in neurotransmission. The compound showed promising results with an IC50 value of 45 µM.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-Methoxy-3-(2-thiomethylphenyl)propiophenone
Reactant of Route 2
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2'-Methoxy-3-(2-thiomethylphenyl)propiophenone

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